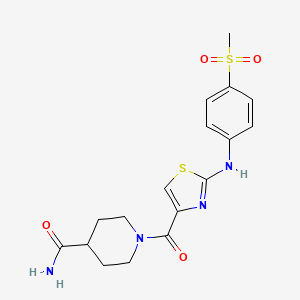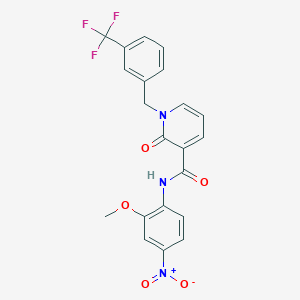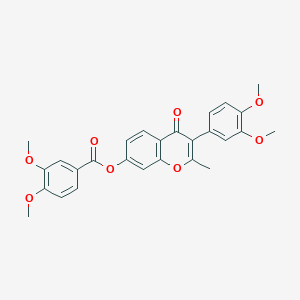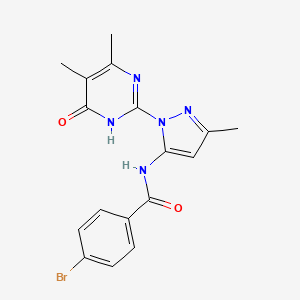
N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More specific structural information about “N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide” was not found in the search results.Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide” were not found, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
- Oxidation Catalysts : Sulfonamide derivatives, like 4-tert-Butylbenzenesulfonamide, have been explored for their role in catalyzing oxidation reactions. A study highlighted the stability and effectiveness of these compounds in oxidizing cyclohexene and styrene, producing significant products like allylic ketones and benzaldehyde (Işci et al., 2014).
Synthesis of Pharmaceutical Intermediates
- Electrophilic Cyanation : N-Cyano-N-phenyl-p-methylbenzenesulfonamide was used in a novel synthesis method for benzonitriles, demonstrating its utility in creating pharmaceutical intermediates. This method showed high efficiency, even with electronically varied and sterically demanding substrates (Anbarasan et al., 2011).
Antimicrobial Applications
- Antimicrobial Activity : New sulfonamide derivatives have been investigated for their antimicrobial properties. Compounds like N-(2-aminophenyl)benzenesulfonamide and its derivatives were characterized and showed promising antimicrobial activity (Demircioğlu et al., 2018).
- Bacterial Biofilm Inhibition : Certain sulfonamide compounds have shown potential in inhibiting bacterial biofilms, a critical aspect in combating bacterial infections resistant to traditional treatments. A study highlighted compounds with significant inhibitory action against biofilms of Escherichia coli and Bacillus subtilis (Abbasi et al., 2020).
Enzyme Inhibition for Therapeutic Applications
- Carbonic Anhydrase Inhibition : Several studies have focused on the inhibition of carbonic anhydrases by sulfonamide derivatives for potential therapeutic applications. These inhibitors have shown promise in targeting specific isozymes associated with various diseases, including cancer (Pala et al., 2014), (Dudutienė et al., 2013).
Applications in Organic Synthesis
- Synthesis of Functional Polymers : The synthesis of various alkoxyamines and their application in creating well-defined star polymers showcases the versatility of these compounds in organic synthesis and polymer science (Miura & Yoshida, 2002).
Photodynamic Therapy and OLEDs
- Photodynamic Therapy : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been developed for photodynamic therapy, highlighting their potential in cancer treatment (Pişkin et al., 2020).
- Blue OLEDs : N-(4-(4-benzylpiperidine)-1H-diphenylimidazol-2-yl)-styryl-1)phenyl)-N-phenylbenzenamine derivatives have been synthesized for use in blue organic light-emitting diodes (OLEDs), demonstrating the potential of such compounds in advanced electronic applications (Thanikachalam et al., 2017).
Direcciones Futuras
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods and exploring the potential pharmaceutical applications of piperidine derivatives.
Propiedades
IUPAC Name |
N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O3S/c1-20-18-21(2)23(4)28(22(20)3)35(33,34)30-27-12-10-26(11-13-27)29(32)31-16-14-25(15-17-31)19-24-8-6-5-7-9-24/h5-13,18,25,30H,14-17,19H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWLKJQXOFUYCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butyl-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2402201.png)

![1-(2,5-dimethylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2402204.png)
![1-Iodo-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2402206.png)
![6-[(4-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2402207.png)

![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2402210.png)

![1-Morpholino-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2402212.png)
![2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2402213.png)



![8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B2402222.png)